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Compound of Interest

Compound Name: 7-Methoxybenzofuran-3(2H)-one

Cat. No.: B1586649

7-Methoxybenzofuran-3(2H)-one is a heterocyclic organic compound belonging to the
benzofuranone class. Its structural motif is a valuable scaffold in medicinal chemistry and
organic synthesis. Molecules incorporating the benzofuranone core are explored for a wide
range of biological activities, and this specific methoxy-substituted variant serves as a critical
intermediate in the synthesis of more complex molecules, including potential morphine
analogs.[1][2] An accurate understanding of its physical properties is paramount for its effective
use, ensuring purity, predicting behavior in reaction mixtures, and establishing stable storage
conditions. This guide serves as a centralized resource for these critical data points and the
methodologies for their verification.

Compound Identification and Core Properties

A precise identification is the foundation of all chemical research. The fundamental identifiers
and physical properties of 7-Methoxybenzofuran-3(2H)-one are summarized below.
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Property Value Source(s)

CAS Number 7169-37-1 [31[4]1[5]

Molecular Formula CoHsOs3 [3B1141[5]

Molecular Weight 164.16 g/mol [31[41[5]
7-methoxy-1-benzofuran-

IUPAC Name [31[5]
3(2H)-one
7-Methoxy-3(2H)-

Synonyms benzofuranone, 7- [5]
Methoxycoumaranone

Melting Point 82-86 °C [315]

N ) 300.8 °C at 760 mmHg

Boiling Point ) [5]
(Predicted)

Density 1.262 g/cm3 (Predicted) [5]

Storage Conditions

2-8°C, under inert atmosphere

(Argon or Nitrogen)

[5](6]

Chemical Structure:
Figure 1: 2D structure of 7-Methoxybenzofuran-3(2H)-one.

Spectroscopic and Spectrometric Profile

Spectroscopic data is indispensable for the unambiguous confirmation of a molecule's structure
and purity.
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Mass Spectrometry

Mass spectrometry provides the exact mass of a molecule, confirming its elemental

composition.
o Exact Mass: The calculated exact mass is 164.047344113 Da.[5]

o Expected Fragmentation: In electron ionization (EI) mass spectrometry, common
fragmentation patterns for this class of molecules would involve the loss of the methoxy
group (-OCHs) or cleavage of the furanone ring. A GC-MS spectrum is available in public

databases for reference.[7]

Nuclear Magnetic Resonance (NMR) Spectroscopy

While a publicly available, fully assigned NMR spectrum is not readily found, the expected H
and 3C NMR chemical shifts can be predicted based on the structure. These predictions are
vital for researchers to verify their synthesized material.

e 1H NMR: Protons on the aromatic ring are expected to appear in the & 6.5-7.5 ppm region.
The methylene protons (-CHz-) of the furanone ring would likely appear around 6 4.5-5.0
ppm, and the methoxy group (-OCH?s) protons would be a sharp singlet around & 3.8-4.0

ppm.

e 13C NMR: The carbonyl carbon (C=0) is the most deshielded, expected in the & 190-200
ppm region. Aromatic carbons would appear between & 110-160 ppm, while the methylene
and methoxy carbons would be found upfield.

Experimental Methodologies: A Practical Guide

To ensure the quality and identity of 7-Methoxybenzofuran-3(2H)-one in a laboratory setting,
the following experimental protocols are recommended.

Workflow for Physical Property Verification

The following diagram illustrates a logical workflow for the characterization of a newly
synthesized or procured batch of the compound.
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Caption: Workflow for the physical and structural verification of 7-Methoxybenzofuran-3(2H)-
one.

Melting Point Determination (Capillary Method)

o Principle: The melting point is a sensitive indicator of purity. Impurities typically depress and
broaden the melting range.

o Methodology:

o Sample Preparation: Finely powder a small, dry sample of 7-Methoxybenzofuran-3(2H)-
one.

o Capillary Loading: Tightly pack the powdered sample into a capillary tube to a height of 2-
3 mm.

o Instrumentation: Place the capillary tube into a calibrated melting point apparatus.

o Heating: Heat the sample rapidly to about 15-20 °C below the expected melting point (82
°C).[3][5] Then, decrease the heating rate to 1-2 °C per minute.

o Observation: Record the temperature at which the first drop of liquid appears (onset) and
the temperature at which the entire sample becomes a clear liquid (completion). A pure
sample should exhibit a sharp melting range of < 2 °C.

NMR Spectroscopic Analysis

 Principle: NMR spectroscopy provides detailed information about the molecular structure,
confirming the connectivity of atoms.

o Methodology:

o Solvent Selection: Choose a suitable deuterated solvent in which the compound is soluble,
such as Chloroform-d (CDCIz) or DMSO-ds. The choice of solvent is critical as it must
dissolve the analyte without contributing interfering signals.

o Sample Preparation: Accurately weigh 5-10 mg of the compound and dissolve it in
approximately 0.6-0.7 mL of the chosen deuterated solvent in a clean, dry NMR tube.
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o Instrument Setup: Place the NMR tube in the spectrometer. The instrument should be
properly tuned and shimmed to ensure high resolution.

o Data Acquisition: Acquire a *H NMR spectrum, followed by a 3C NMR spectrum. Standard
acquisition parameters for a 400 MHz or 500 MHz spectrometer are typically sufficient.

o Data Processing: Process the raw data (FID) by applying Fourier transformation, phase
correction, and baseline correction. Integrate the *H signals and reference the spectra
(e.g., to the residual solvent peak or TMS).

Mass Spectrometric Analysis (LC-MS)

e Principle: Liquid Chromatography-Mass Spectrometry (LC-MS) confirms the molecular
weight and can also serve as a purity check.

o Methodology:

o Sample Preparation: Prepare a dilute stock solution of the compound (e.g., 1 mg/mL) in a
suitable solvent like methanol or acetonitrile. Further dilute this solution to a final
concentration of 1-10 pg/mL.

o Chromatography: Inject the sample onto an LC system equipped with a C18 column. Use
a gradient elution method with mobile phases such as water and acetonitrile (both typically
containing 0.1% formic acid to aid ionization).

o lonization: The eluent from the LC is directed into the mass spectrometer's ion source.
Electrospray ionization (ESI) in positive mode is a common choice for this type of
molecule, which would detect the protonated molecule [M+H]*.

o Data Acquisition: Acquire data in full scan mode to detect the molecular ion and confirm its
mass-to-charge ratio (m/z).

Data Interpretation and Application in Drug
Development

The physical properties detailed in this guide are not merely data points; they are critical
parameters that inform the entire lifecycle of a research compound.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem contact

Address: 3281 E Guasti Rd
Our mission is to be the trusted global source of ress Hastt

essential and advanced chemicals, empowering Ontario, CA 91761, United States

scientists and researchers to drive progress in science Phone: (601) 213-4426

and industry. Email: info@benchchem.com
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